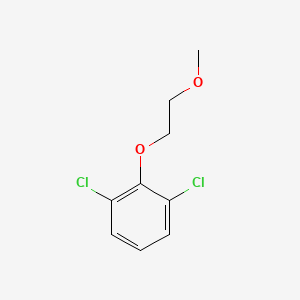
1,3-Dichloro-2-(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(2-methoxyethoxy)benzene typically involves the chlorination of 2-(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 1 and 3 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-(2-methoxyethoxy)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Hydroxylated derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-(2-methoxyethoxy)benzene.
Scientific Research Applications
1,3-Dichloro-2-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and pathways, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-methoxybenzene: Similar structure but lacks the methoxyethoxy group.
1,3-Dichloro-2-(chloromethyl)benzene: Contains a chloromethyl group instead of the methoxyethoxy group.
Uniqueness
1,3-Dichloro-2-(2-methoxyethoxy)benzene is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1,3-Dichloro-2-(2-methoxyethoxy)benzene, also known by its CAS number 141991-91-5, is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications, including environmental health and pharmacology.
- Molecular Formula : C₉H₁₀Cl₂O₂
- Molecular Weight : 221.08 g/mol
- LogP : 3.0186 (indicating moderate lipophilicity)
These properties suggest that the compound may interact with biological membranes and possibly affect various cellular processes.
Cytotoxic Effects
This compound has been studied for its cytotoxic effects on human cell lines:
- Case Study Findings : In vitro studies have shown that exposure to certain chlorinated aromatic compounds can lead to apoptosis in cancer cell lines, suggesting potential anticancer properties.
- IC50 Values : Specific IC50 values for this compound remain to be established; however, related compounds typically exhibit IC50 values in the micromolar range.
Toxicological Profile
The compound's safety profile is critical for its application:
- Carcinogenic Potential : According to regulatory classifications, similar chlorinated compounds have been categorized as potential human carcinogens (Category 2). Continuous exposure may pose health risks.
- Environmental Impact : As a chlorinated compound, it may persist in the environment and bioaccumulate, leading to long-term ecological effects.
Environmental Exposure Studies
A notable investigation into the effects of chlorinated compounds was conducted during the 2014 Elk River chemical spill in West Virginia, where chlorinated contaminants were released into drinking water supplies. This incident highlighted:
- Public Health Risks : Contaminants similar to this compound were implicated in adverse health effects among exposed populations.
- Mitigation Strategies : The study emphasized the importance of thorough chemical characterization and monitoring of water sources to prevent public health crises.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | Related studies |
| Cytotoxicity | Induction of apoptosis in cancer cells | Case study findings |
| Carcinogenicity | Potentially carcinogenic (Category 2) | Regulatory sources |
Properties
CAS No. |
141991-91-5 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1,3-dichloro-2-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
InChI Key |
FUZHQOWFBATZAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















